5-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-methylpropyl)pentanamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C27H34N4O5, and it has a molecular weight of 494.6 g/mol. The compound is primarily utilized in non-human research settings and is not approved for therapeutic or veterinary use.
This compound can be sourced from chemical suppliers such as EvitaChem, which lists it under catalog number EVT-6698359 and provides detailed specifications including its CAS number (1021263-48-8) and structural information.
5-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-methylpropyl)pentanamide falls under the category of bioactive reagents and screening compounds. It is classified as a potential inhibitor or agonist in various biochemical pathways, making it of interest for research in pharmacology and drug development.
The synthesis of this compound involves several steps typical of organic synthesis techniques. While specific synthetic routes are not detailed in the available literature, compounds of similar structure often utilize methods such as:
The synthesis may involve the use of protecting groups to manage reactive functional groups during multi-step syntheses. Additionally, purification techniques such as recrystallization or chromatography are likely employed to isolate the desired product from by-products.
The molecular structure of 5-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-methylpropyl)pentanamide can be represented using various structural notations:
InChI=1S/C27H34N4O5/c1-19(2)16-28-24(32)10-6-7-15-30-26(34)22...
CC(C)CNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=C(C=C3)OC
These notations provide insight into the connectivity and functional groups present in the compound.
The compound's structural data indicates a complex arrangement with multiple functional groups including carbonyls and amides which are critical for its biological activity.
The compound is expected to participate in various chemical reactions typical for amides and diketones. Potential reactions include:
These reactions can be influenced by factors such as pH, temperature, and the presence of catalysts. Understanding these parameters is crucial for optimizing yields in synthetic applications.
Research on related compounds suggests that the presence of specific substituents can enhance binding affinity and selectivity towards target proteins.
The physical properties of 5-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-methylpropyl)pentanamide include:
Chemical properties include:
This compound has potential applications in:
Research into its biological effects could lead to discoveries relevant to pharmacology and medicinal chemistry fields.
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: